Product packaging for Cancer/testis antigen 2 (108-120)(Cat. No.:)

Cancer/testis antigen 2 (108-120)

Cat. No.: B1575086
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Cancer/Testis Antigen Family and Biological Context

Cancer/Testis (CT) antigens are a group of proteins that are typically expressed only in the male germ cells of the testis, an immune-privileged site, but become aberrantly expressed in various types of cancers. nih.govfrontiersin.orgnih.govmedrxiv.org This tumor-restricted expression pattern makes them ideal targets for cancer immunotherapy. nih.govfrontiersin.org The CT antigen family is extensive, with over 100 families identified. mdpi.com These antigens are broadly classified into two categories: CT-X antigens, which are encoded by genes on the X chromosome, and non-X CT antigens, encoded by genes on other chromosomes. nih.govfrontiersin.org

The expression of CT antigens in normal tissues is tightly regulated, primarily through epigenetic mechanisms like DNA methylation. frontiersin.org In cancer cells, a frequent event is the demethylation of CT antigen gene promoters, leading to their re-expression. frontiersin.org While their exact functions in spermatogenesis are not fully understood, many are involved in processes like differentiation and cell division. nih.gov When expressed in tumors, some CT antigens have been shown to contribute to malignant phenotypes, including promoting cancer cell growth and resistance to chemotherapy. nih.gov

Rationale for Research Focus on Specific Epitopes like Cancer/testis antigen 2 (108-120)

The immune system, particularly T cells, does not recognize whole protein antigens but rather short peptide fragments, known as epitopes, that are presented on the surface of cells by Human Leukocyte Antigen (HLA) molecules. nih.govnih.gov Therefore, research in cancer immunotherapy often focuses on identifying specific immunogenic epitopes from tumor-associated antigens like CT antigens. The ultimate goal is to use these peptides in vaccines or to engineer T cells to specifically recognize and kill cancer cells displaying these epitopes. aai.orgspandidos-publications.com

The peptide Cancer/testis antigen 2 (108-120), also known as LAGE-1 (108-120), has garnered scientific interest due to its recognition by specific subsets of immune cells. frontiersin.orgnih.gov Research has identified this particular epitope as a ligand for tumor-infiltrating regulatory T cells (Tregs) in melanoma patients. nih.gov Tregs are a specialized subpopulation of T cells that can suppress the immune response, and their presence in the tumor microenvironment is often a major obstacle to effective anti-tumor immunity. nih.gov

The study of the LAGE-1 (108-120) epitope is therefore crucial for understanding how tumors can evade the immune system. By investigating the T cell responses to this specific peptide, researchers can dissect the mechanisms of immune suppression within the tumor. One study investigated whether LAGE-1 (108-120)-specific CD4+ T cells isolated from the peripheral blood of melanoma patients had a regulatory function. frontiersin.org The findings indicated that these T cells produced both Th1-type (IFN-γ) and Th2-type (IL-10) cytokines and did not exhibit inhibitory effects on other T cells, suggesting a complex role for this epitope in modulating the anti-tumor immune response. frontiersin.org This detailed analysis of a single epitope provides valuable insights for the design of more effective cancer immunotherapies that can overcome immune suppression.

Historical Perspective on Cancer/Testis Antigen Discovery and Immunological Relevance

The concept of tumor-associated antigens (TAAs) that could be recognized by the immune system emerged in the mid-20th century. aai.org However, the first human tumor antigen recognized by a patient's own cytotoxic T lymphocytes (CTLs), MAGE-A1 (Melanoma-Antigen-1), was not identified until 1991. nih.gov This discovery was a landmark achievement, made possible by the development of techniques like autologous typing, where a patient's T cells are tested for reactivity against their own tumor cells. nih.gov

Further advancements, such as the SEREX (Serological Analysis of Recombinant cDNA Expression Libraries) technique developed in the mid-1990s, led to the discovery of a multitude of new tumor antigens. frontiersin.org This method uses patient serum to screen for antibodies that recognize tumor-derived proteins. SEREX was instrumental in identifying highly immunogenic CT antigens like NY-ESO-1. frontiersin.org The term "Cancer/Testis antigen" was coined in 1997 by Lloyd J. Old and Yao-Tseng Chen to describe this growing family of antigens with a distinctive expression pattern. frontiersin.org

The immunological relevance of CT antigens stems from their ability to elicit both humoral (antibody-based) and cellular (T-cell-based) immune responses in cancer patients. frontiersin.orgnih.gov Because they are not typically expressed in normal tissues outside the immune-privileged testis, the immune system generally does not develop tolerance to them. frontiersin.org When these antigens are expressed by tumors, they can be recognized as foreign, leading to an immune attack against the cancer cells. frontiersin.orgnih.gov This inherent immunogenicity is the cornerstone of various immunotherapeutic strategies targeting CT antigens, including cancer vaccines and adoptive T-cell therapies. aai.org

Research Findings on Cancer/Testis Antigen 2 (108-120)

Research AspectFindingReference
Epitope Identification The peptide LAGE-1 (108-120) was identified as a ligand for tumor-antigen-specific regulatory T cells (Tregs) isolated from melanoma tumor-infiltrating lymphocytes. nih.gov
T Cell Response Spontaneous CD4+ T cell responses to LAGE-1, including the region containing the 108-120 epitope, were observed in patients with advanced melanoma who had LAGE-1 positive tumors. frontiersin.org
Cytokine Profile CD4+ T cells specific for LAGE-1 (108-120) were found to produce both IFN-γ (a Th1 cytokine) and IL-10 (a Th2/regulatory cytokine). frontiersin.org
Regulatory Function Despite being recognized by Tregs, LAGE-1 (108-120)-specific CD4+ T cells from peripheral blood did not demonstrate suppressive activity on other T cells in in vitro assays. frontiersin.org
Cross-Reactivity LAGE-1-specific CD4+ T cells, including those recognizing the region of the 108-120 epitope, did not cross-react with the highly homologous CT antigen, NY-ESO-1. frontiersin.org

Properties

sequence

ILSRDAAPLPRPG

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Cancer/testis antigen 2 (108-120)

Origin of Product

United States

Molecular and Cellular Biology of Cancer/testis Antigen 2 Ny Eso 1/ctag2 Precursor and Epitope Generation

Mechanisms of Proteolytic Processing Leading to Cancer/testis antigen 2 (108-120) Epitope Formation

Role of Specific Peptidases in Epitope Trimming

The generation of the precise Cancer/testis antigen 2 (108-120) epitope, a critical step for its presentation to the immune system, involves a sophisticated and tightly regulated process of protein degradation and subsequent trimming by a variety of peptidases. While the full-length Cancer/testis antigen 2 (CTAG2), also known as New York esophageal squamous cell carcinoma 1 (NY-ESO-1), is the initial substrate, its processing into immunogenic peptides requires the concerted action of proteasomes and specific peptidases located in different cellular compartments. The final form of the epitope presented on Major Histocompatibility Complex (MHC) molecules is a result of this intricate proteolytic cascade.

The initial breakdown of the CTAG2 protein is largely attributed to the proteasome, a multi-catalytic protease complex within the cytoplasm. This process generates a pool of peptide fragments of varying lengths. These fragments are the precursors to the final epitopes and must undergo further trimming to achieve the optimal size for binding to MHC molecules. The nature of this subsequent trimming depends on whether the epitope is destined for presentation by MHC class I or class II molecules.

For epitopes presented by MHC class I molecules, which are typically 8-10 amino acids in length, the precursor peptides generated by the proteasome are transported from the cytoplasm into the endoplasmic reticulum (ER). Within the ER, a specialized set of aminopeptidases is responsible for trimming the N-terminus of these precursors. The primary enzymes implicated in this process are the Endoplasmic Reticulum Aminopeptidases, ERAP1 and ERAP2. nih.govfrontiersin.org These enzymes exhibit substrate specificity and can either generate the final epitope by trimming excess amino acids or destroy a potential epitope by trimming it too extensively. pnas.org The concerted action of ERAP1 and ERAP2 is thought to fine-tune the peptide repertoire available for MHC class I loading. aai.org

In the context of MHC class II presentation, which typically involves peptides of 13-25 amino acids, the processing of CTAG2 follows a different pathway. Extracellular or intracellular proteins destined for this pathway are degraded within the endosomal-lysosomal compartments. Here, a family of proteases known as cathepsins plays a crucial role. nih.govcornell.edunih.gov Cathepsins are endo- and exopeptidases that are active at the acidic pH of these compartments and are responsible for the progressive breakdown of proteins into smaller peptide fragments suitable for loading onto MHC class II molecules. The identification of a CD4+ T cell response against the NY-ESO-1 peptide 108-119 suggests that this epitope is indeed processed and presented through the MHC class II pathway, implicating endosomal/lysosomal peptidases in its generation.

Furthermore, cytosolic peptidases, such as thimet oligopeptidase (TOP) and nardilysin, can also influence the pool of available antigenic peptides. nih.govnih.govmdpi.com These enzymes can degrade proteasome-generated peptides in the cytosol, thereby limiting the number of precursors that can enter the ER for MHC class I presentation. nih.gov Their activity adds another layer of regulation to the antigen processing machinery, shaping the final array of epitopes presented to the immune system.

Antigen Processing and Presentation of Cancer/testis Antigen 2 108 120 Epitope

Major Histocompatibility Complex (MHC) Class I Presentation Pathway

The MHC class I pathway is responsible for presenting endogenous antigens, including proteins synthesized within a tumor cell like Cancer/testis antigen 2, to CD8+ cytotoxic T lymphocytes. wikipedia.orgnih.gov This process is fundamental for the immune surveillance of tumors.

Peptide Transport into the Endoplasmic Reticulum (TAP-dependent and independent mechanisms)

Following the degradation of the Cancer/testis antigen 2 protein in the cytoplasm by the proteasome, the resulting peptide fragments, including the (108-120) epitope, are transported into the endoplasmic reticulum (ER). wikipedia.org This translocation is primarily mediated by the Transporter associated with Antigen Processing (TAP) complex, a heterodimeric protein embedded in the ER membrane. medlineplus.govmedlineplus.gov The TAP complex actively pumps peptides from the cytosol into the ER lumen in an ATP-dependent manner. medlineplus.govnih.gov

While the TAP-dependent pathway is the canonical route for peptide entry into the ER, TAP-independent mechanisms have also been described, although they are generally less efficient. nih.gov These alternative pathways may involve signal sequences that direct peptides to the ER or retrograde translocation from other cellular compartments.

Assembly of the Peptide-Loading Complex and MHC Class I Folding

Within the ER, newly synthesized MHC class I heavy chains associate with β2-microglobulin. nih.gov This complex is held in a receptive state for peptide binding by a multi-protein assembly known as the peptide-loading complex (PLC). nih.gov The PLC is a critical checkpoint to ensure that only peptides with the correct length and anchor residues are loaded onto MHC class I molecules. The stable binding of a peptide, such as the Cancer/testis antigen 2 (108-120) epitope, is essential for the final folding and stabilization of the MHC class I molecule. nih.gov

Role of Chaperones (e.g., Calnexin, Calreticulin, Tapasin) in Epitope Loading

The proper folding, assembly, and peptide loading of MHC class I molecules are meticulously controlled by a series of molecular chaperones. slideshare.netwikipedia.orgslideshare.net These proteins prevent the aggregation of misfolded proteins and ensure the correct conformation for peptide binding. slideshare.netwikipedia.org

Key Chaperones in MHC Class I Presentation:

ChaperoneFunction
Calnexin A lectin-like chaperone that binds to the nascent MHC class I heavy chain, promoting its proper folding and association with β2-microglobulin. nih.gov
Calreticulin Another lectin-like chaperone that, along with ERp57, takes over from calnexin to stabilize the MHC class I-β2m heterodimer and integrate it into the peptide-loading complex. nih.govnih.gov
Tapasin A crucial component of the PLC that bridges the MHC class I molecule to the TAP transporter, facilitating the sampling and loading of high-affinity peptides. nih.govnih.gov
ERp57 A protein disulfide isomerase that works in concert with calreticulin to catalyze the formation of disulfide bonds in the MHC class I heavy chain. nih.gov

Once a suitable peptide like Cancer/testis antigen 2 (108-120) is securely bound, the MHC class I complex is released from the PLC and transported to the cell surface for presentation to CD8+ T cells. nih.gov

Major Histocompatibility Complex (MHC) Class II Presentation Pathway

The MHC class II pathway primarily presents exogenous antigens that have been taken up from the extracellular environment to CD4+ helper T cells. wikipedia.orgnih.gov However, endogenous antigens like Cancer/testis antigen 2 can also, under certain circumstances, enter the MHC class II pathway through processes such as autophagy.

Endosomal/Lysosomal Processing of Antigens

For an endogenous protein like Cancer/testis antigen 2 to be presented via the MHC class II pathway, it must first be delivered to the endosomal/lysosomal compartments. nih.govfrontiersin.org This can occur through autophagy, where cellular components are enclosed in autophagosomes that later fuse with lysosomes. Inside these acidic compartments, the antigen is degraded by proteases into smaller peptide fragments, which could include the (108-120) epitope. nih.gov

Invariant Chain Association and Dissociation

Newly synthesized MHC class II molecules in the ER associate with a protein called the invariant chain (Ii). pnas.orgyoutube.com The invariant chain serves several critical functions: it prevents the premature binding of peptides intended for MHC class I molecules in the ER, it stabilizes the MHC class II molecule, and it directs the transport of the complex to the endosomal/lysosomal compartments. pnas.orgnih.gov

Within the endosomes, the invariant chain is progressively cleaved by proteases, leaving a small fragment called the class II-associated invariant chain peptide (CLIP) bound in the peptide-binding groove of the MHC class II molecule. youtube.com Another molecule, HLA-DM, then facilitates the exchange of CLIP for an antigenic peptide, such as the Cancer/testis antigen 2 (108-120) fragment, that has a higher affinity for the MHC class II molecule. youtube.com The resulting peptide-MHC class II complex is then transported to the cell surface to activate CD4+ T cells. nih.gov

Stages of Invariant Chain Processing:

StageDescription
Association in ER The invariant chain trimerizes and binds to three newly synthesized MHC class II heterodimers, blocking the peptide-binding groove. pnas.org
Trafficking The MHC class II-invariant chain complex is transported from the ER, through the Golgi apparatus, and into the endosomal/lysosomal pathway. youtube.com
Proteolytic Cleavage In the acidic environment of the endosomes, proteases degrade the invariant chain, leaving the CLIP fragment. youtube.com
CLIP Exchange HLA-DM mediates the release of CLIP, allowing for the binding of antigenic peptides generated from processed antigens. youtube.com
Surface Presentation The stable peptide-MHC class II complex is transported to the plasma membrane for presentation to CD4+ T cells. nih.gov

Peptide Loading and Surface Expression of MHC Class II

The presentation of exogenous antigens to CD4+ helper T cells is mediated by Major Histocompatibility Complex (MHC) class II molecules. nih.gov For an epitope like Cancer/testis antigen 2 (108-120) to be presented via this pathway, the CTAGE2 protein must first be acquired from the extracellular environment by a professional antigen-presenting cell (APC), such as a dendritic cell, macrophage, or B cell. nih.govwikipedia.org This typically occurs when tumor cells die and release their contents, which are then taken up by APCs through processes like phagocytosis. wikipedia.org

Once inside the APC, the protein is trafficked into the endocytic pathway. Here, it enters vesicles that progressively acidify and fuse with lysosomes, creating phagolysosomes. wikipedia.org Within this compartment, resident proteases degrade the protein into smaller peptide fragments. wikipedia.orgyoutube.com

Concurrently, MHC class II molecules are synthesized in the endoplasmic reticulum (ER). To prevent them from binding to endogenous peptides intended for MHC class I presentation, the peptide-binding groove of a new MHC class II molecule is blocked by a protein called the invariant chain (Ii). nih.govyoutube.com This complex is then transported from the ER through the Golgi apparatus and into a specialized endosomal compartment.

Within this compartment, the invariant chain is cleaved, leaving only a small fragment called the class II-associated invariant chain peptide (CLIP) in the binding groove. youtube.com The vesicle containing these MHC class II-CLIP complexes then fuses with the phagolysosome containing the peptide fragments of the Cancer/testis antigen 2 protein. youtube.com A specialized molecule, HLA-DM, facilitates the exchange of CLIP for a higher-affinity peptide, such as the 108-120 epitope. nih.gov Once the peptide is securely loaded, the stable peptide-MHC class II complex is transported to the cell surface for presentation to CD4+ T cells, a crucial step in initiating an adaptive immune response. nih.govyoutube.com

Cross-Presentation Mechanisms of Cancer/testis antigen 2 (108-120)

Cross-presentation is a specialized process whereby exogenous antigens, which are normally presented on MHC class II molecules, are redirected to the MHC class I pathway for presentation to CD8+ cytotoxic T cells. wikipedia.orgnih.gov This is essential for generating a cytotoxic T cell response against tumors that may not be directly infected by a virus or that are not efficiently presenting antigens themselves. wikipedia.org

For an epitope like Cancer/testis antigen 2 (108-120) to be cross-presented, the parent protein must be taken up by a professional APC, typically a dendritic cell. wikipedia.org From there, two main pathways have been described:

The Cytosolic Pathway: In this dominant pathway, the exogenous CTAGE2 protein is translocated from the phagosome into the cytosol. Once in the cytosol, it is processed by the proteasome, the same machinery that degrades endogenous proteins. bmj.comresearchgate.net The resulting peptide fragments, including the 108-120 epitope, are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). nih.gov Inside the ER, these peptides are loaded onto newly synthesized MHC class I molecules, which are then transported to the cell surface. researchgate.netnih.gov

The Vacuolar Pathway: In this alternative pathway, the entire process occurs within the endocytic compartment. The CTAGE2 protein is degraded into peptides within the phagosome by lysosomal proteases. bmj.com These peptides are then loaded onto MHC class I molecules that are either recycled from the cell surface or directly recruited from the ER to the phagosome. wikipedia.orgembopress.org This pathway is generally considered less efficient but may be important for certain antigens.

Dendritic cells (DCs) are considered the most potent cross-presenting cells in the immune system. nih.govresearchgate.net Specific subsets of conventional DCs (cDCs), particularly cDC1s in both mice and humans, are exceptionally efficient at this process. nih.gov They possess specialized cellular machinery that facilitates the capture of antigens from dying tumor cells and their subsequent processing through either the cytosolic or vacuolar cross-presentation pathways. researchgate.net

The ability of DCs to cross-present tumor antigens like Cancer/testis antigen 2 is critical for initiating a robust anti-tumor CD8+ T cell response. wikipedia.orgresearchgate.net By presenting the 108-120 epitope on MHC class I molecules, DCs can activate naive CD8+ T cells, leading to their proliferation and differentiation into cytotoxic T lymphocytes (CTLs) capable of recognizing and killing tumor cells that display the same epitope. nih.gov

Impact of Antigen Presenting Machinery (APM) Defects on Epitope Presentation

Tumor cells can evade immune surveillance by developing defects in their Antigen Presenting Machinery (APM), which comprises all the molecules involved in processing antigens and presenting them on MHC molecules. nih.govnih.gov Such defects can severely impair the presentation of epitopes like Cancer/testis antigen 2 (108-120), rendering the cancer cell invisible to T cells. immunologyresearchjournal.com

A common immune evasion strategy is the downregulation or complete loss of MHC class I expression on the tumor cell surface. immunologyresearchjournal.comnih.gov This can occur through various mechanisms, including epigenetic silencing or mutations in the genes encoding MHC heavy chains or β2-microglobulin, a necessary component of the stable MHC class I complex. nih.govnih.gov Without sufficient MHC class I molecules, even if the CTAGE2 (108-120) peptide is successfully generated, it cannot be presented to cytotoxic T cells. While less common, some tumors may also downregulate MHC class II expression to avoid recognition by CD4+ helper T cells. portlandpress.com

APM Component Function Common Defects in Cancer Consequence for Epitope Presentation
MHC Class I (HLA-A, B, C) Presents endogenous peptides to CD8+ T cells.Transcriptional silencing, gene mutations, loss of heterozygosity. nih.govnih.govFailure to present tumor epitopes like CTAGE2 (108-120) to cytotoxic T cells.
β2-microglobulin (β2M) Stabilizes the MHC class I heavy chain.Inactivating mutations, transcriptional downregulation. nih.govUnstable MHC class I complexes are not transported to the cell surface.
MHC Class II (HLA-DP, DQ, DR) Presents exogenous peptides to CD4+ T cells.Downregulation via epigenetic or signaling pathway alterations. portlandpress.comImpaired activation of helper T cells, reducing overall anti-tumor immunity.

This table summarizes key components of the MHC machinery and how their defects in cancer impact antigen presentation.

Defects can also occur in the machinery responsible for generating and transporting peptides. The proteasome is a multi-protein complex that degrades intracellular proteins into peptides. nih.gov In response to inflammatory signals, cells can switch to an "immunoproteasome" configuration, which is more efficient at generating peptides that bind well to MHC class I molecules. nih.govaacrjournals.org Tumors may fail to upregulate immunoproteasome subunits (like LMP2 and LMP7) or may have mutations in proteasome components, leading to inefficient generation of the CTAGE2 (108-120) epitope. aacrjournals.org

Furthermore, the TAP transporter, which moves peptides from the cytosol into the ER, is another frequent target for downregulation in cancer. aacrjournals.orgoup.com Loss or reduced function of TAP1 or TAP2 subunits means that even if the correct peptides are generated by the proteasome, they cannot reach the MHC class I molecules waiting in the ER, effectively shutting down the presentation pathway. immunologyresearchjournal.comoup.com These APM defects represent a significant challenge to cancer immunotherapy, as they allow tumor cells to escape T-cell recognition. nih.govoup.com

APM Component Function Common Defects in Cancer Consequence for Epitope Presentation
Proteasome/Immunoproteasome Degrades proteins into peptides for MHC class I loading.Downregulation of immunoproteasome subunits (LMP2, LMP7). aacrjournals.orgInefficient or altered cleavage of parent proteins, reducing the supply of the specific epitope.
TAP (TAP1/TAP2) Transports peptides from the cytosol into the ER.Downregulation of TAP1 or TAP2 expression, inactivating mutations. aacrjournals.orgoup.comPeptides cannot access MHC class I molecules in the ER, halting surface presentation.
Tapasin Part of the peptide-loading complex, stabilizes TAP and facilitates peptide loading onto MHC-I.Downregulation of expression. nih.govImpaired peptide loading and editing, leading to suboptimal epitope presentation.

This table outlines the roles of key intracellular APM components and the impact of their dysfunction in cancer on the presentation of tumor epitopes.

Immunological Recognition and Cellular Responses to Cancer/testis Antigen 2 108 120

T-cell Receptor (TCR) Specificity and Recognition of Peptide-MHC Complexes

The recognition of cancer antigens by T-cells is a critical event in anti-tumor immunity. This process is mediated by the T-cell receptor (TCR), which specifically binds to a complex of a peptide antigen presented by a Major Histocompatibility Complex (MHC) molecule on the surface of a tumor cell.

Structural Basis of TCR-pMHC Interactions

Currently, there is a lack of publicly available scientific literature and structural data detailing the specific interaction between a T-cell receptor and the Cancer/testis antigen 2 (108-120) peptide when it is presented by an MHC molecule. Structural studies, such as X-ray crystallography or cryo-electron microscopy, are essential for visualizing the precise molecular contacts and conformational changes that govern this recognition. For other well-characterized tumor antigens, such studies have provided invaluable insights into the biophysical and biochemical principles of TCR-pMHC engagement, which in turn can guide the design of more effective T-cell-based immunotherapies.

TCR Repertoire Diversity and Epitope Specificity

The diversity of the T-cell receptor repertoire allows the immune system to recognize a vast array of potential epitopes. However, detailed studies on the TCR repertoire specific for the CTAG2 (108-120) epitope are not available in the current scientific literature. Research into other epitopes of CTAG2 and its highly homologous protein, NY-ESO-1, has revealed that specific TCRs can recognize and respond to these antigens. For instance, T-cells expressing high-affinity TCRs specific for the NY-ESO-1/LAGE-1(157–165) epitope (SLLMWITQC) have been identified and are being explored for adoptive T-cell therapies. Analysis of the TCR repertoire directed against the 108-120 fragment would be necessary to understand its immunogenic potential and the prevalence of T-cells capable of recognizing this specific peptide.

Molecular Dynamics of TCR-pMHC Engagement

Molecular dynamics simulations are powerful computational tools used to study the dynamic nature of protein-protein interactions, such as the engagement between a TCR and a peptide-MHC complex. These simulations can provide insights into the stability of the interaction, the energetic contributions of individual amino acids, and the conformational flexibility of the complex. At present, there are no published molecular dynamics studies that have specifically investigated the interaction between a TCR and the CTAG2 (108-120) peptide bound to an MHC molecule. Such studies would be instrumental in elucidating the kinetic and thermodynamic properties of this recognition event.

CD8+ Cytotoxic T Lymphocyte (CTL) Responses to Cancer/testis antigen 2 (108-120)

CD8+ cytotoxic T lymphocytes are key effector cells in anti-tumor immunity, capable of directly killing cancer cells that present specific antigens. The activation and function of these CTLs are dependent on the recognition of peptide-MHC class I complexes.

Activation and Differentiation of Antigen-Specific CTLs

The activation and subsequent differentiation of CTLs specific for the Cancer/testis antigen 2 (108-120) epitope have not been specifically documented in peer-reviewed research. In general, the activation of naive CD8+ T-cells requires TCR engagement with the pMHC complex and co-stimulatory signals. This leads to clonal expansion and differentiation into effector CTLs that can migrate to the tumor site and memory T-cells that provide long-lasting immunity. While spontaneous CD4+ T-cell responses to other regions of the LAGE-1 protein have been observed in cancer patients, similar data for CTL responses to the 108-120 fragment is not currently available.

Cytokine Production Profiles of CTLs

Upon recognition of their target antigen, activated CTLs release a variety of cytokines that contribute to the anti-tumor immune response. The specific cytokine profile of CTLs recognizing the CTAG2 (108-120) peptide has not been characterized. Generally, tumor-reactive CTLs are known to produce effector cytokines such as interferon-gamma (IFN-γ), which has potent anti-proliferative and pro-apoptotic effects on tumor cells and can upregulate MHC expression, and tumor necrosis factor-alpha (TNF-α), which can induce apoptosis in cancer cells. The table below outlines the typical cytokines produced by CTLs, although specific data for CTAG2 (108-120)-reactive CTLs is pending further research.

Table 1: General Cytokine Production Profile of Activated CD8+ CTLs

CytokineGeneral Function in Anti-Tumor Immunity
Interferon-gamma (IFN-γ)Upregulates MHC class I expression on tumor cells, enhances antigen presentation, has direct anti-proliferative effects, and activates other immune cells.
Tumor Necrosis Factor-alpha (TNF-α)Can induce apoptosis in tumor cells and has pro-inflammatory effects.
Interleukin-2 (B1167480) (IL-2)Promotes T-cell proliferation and survival.

Mechanisms of Target Cell Recognition and Lysis

The recognition and elimination of tumor cells expressing cancer/testis antigens (CTAs) is a critical function of the adaptive immune system, primarily mediated by cytotoxic T lymphocytes (CTLs). nih.gov The process begins with the intracellular processing of the parent antigen, Cancer/testis antigen 2 (CTAG2). The full-length protein is degraded by the proteasome complex into smaller peptides, including the (108-120) fragment. mdpi.com

These peptides are then transported into the endoplasmic reticulum and loaded onto Major Histocompatibility Complex (MHC) class I molecules. mdpi.comnih.gov The resulting peptide-MHC class I complexes are subsequently presented on the surface of the cancer cell. mdpi.com CD8+ CTLs, which are equipped with T-cell receptors (TCRs) specific for this particular peptide-MHC complex, patrol the body. Upon encountering a tumor cell presenting the CTAG2 (108-120) epitope, the CTL's TCR binds to the complex, initiating the lytic phase. nih.govsanger.ac.uk

This binding triggers a focused secretion of cytotoxic substances from the CTL's lytic granules directly at the target cell. sanger.ac.uk Key effector molecules in this process include perforin (B1180081), which creates pores in the target cell's membrane, and granzymes, which are proteases that enter the cancer cell through these pores and induce apoptosis, or programmed cell death. sanger.ac.ukd-nb.info This targeted killing mechanism ensures that only cells presenting the specific tumor-associated antigen are eliminated, minimizing damage to healthy tissues. oncotarget.com

CD4+ Helper T Lymphocyte Responses to Cancer/testis antigen 2 (108-120)

While CTLs are the direct executioners of tumor cells, CD4+ helper T cells play a crucial, multifaceted role in orchestrating and sustaining an effective anti-tumor immune response. nih.govhaematologica.org The activation of CD4+ T cells in response to antigens like CTAG2 (108-120) follows a different but complementary pathway to that of CTLs.

Antigen-presenting cells (APCs), such as dendritic cells (DCs), engulf tumor cells or their fragments. mdpi.com Within the APC, the CTAG2 protein is processed, and peptides are loaded onto MHC class II molecules. mdpi.comnih.gov These APCs then present the peptide-MHC class II complexes to CD4+ helper T cells. This recognition is a critical step for initiating a broad and durable immune attack. mdpi.com Although specific research on the CTAG2 (108-120) peptide's ability to elicit a CD4+ response is limited, studies with other CTAs, such as XAGE-1b, have shown that CD4+ T-cell clones can recognize DCs pulsed with the antigen. frontiersin.org

Subsets of CD4+ T Cells (e.g., Th1, Th2) and their Functional Roles

Upon activation, naive CD4+ T cells can differentiate into several subsets, most notably T helper type 1 (Th1) and T helper type 2 (Th2) cells, each with distinct functions driven by the cytokines they produce. nih.govnih.gov

Th1 Cells: These cells are characterized by the secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), interleukin-2 (IL-2), and tumor necrosis factor-beta (TNF-β). nih.gov Th1 responses are central to cell-mediated immunity. IFN-γ enhances the cytotoxic activity of CTLs and natural killer (NK) cells and activates macrophages, increasing their ability to kill tumor cells. nih.govrndsystems.com IL-2 is a potent growth factor for both CD4+ and CD8+ T cells, promoting their proliferation and survival.

Th2 Cells: This subset produces a different set of cytokines, including IL-4, IL-5, IL-10, and IL-13. nih.gov Th2 responses are primarily associated with humoral immunity, as they stimulate B cells to proliferate and produce antibodies. cusabio.com While Th1 responses are generally considered more effective for direct tumor cell killing, Th2-mediated antibody responses can also contribute to anti-tumor activity. nih.gov

An optimal anti-tumor response often involves a balanced or appropriately skewed Th1/Th2 response. nih.gov For instance, a nanoparticle-based vaccine targeting the CTA SP17 was shown to induce a mixed Th1/Th2 response, highlighting the potential for engaging both arms of the adaptive immune system. d-nb.info

T Helper Cell SubsetKey Cytokines ProducedPrimary Functional Role in Immunity
Th1 IFN-γ, IL-2, TNF-βCell-mediated immunity, activation of CTLs and macrophages. nih.govrndsystems.com
Th2 IL-4, IL-5, IL-10, IL-13Humoral immunity, B-cell activation, antibody production. nih.govcusabio.com

Contribution of CD4+ T Cells to Anti-Tumor Immunity

The contribution of CD4+ T cells to fighting cancer is indispensable and occurs through several mechanisms. nih.gov A primary role is providing "help" to CD8+ CTLs. By releasing cytokines like IL-2 and through co-stimulatory signals, Th1 cells are critical for the activation, proliferation, and maintenance of a robust CTL response. nih.gov Without this help, CTL responses can be weak and short-lived.

Furthermore, CD4+ T cells can exert direct anti-tumor effects. Some tumor cells can be induced to express MHC class II molecules, making them direct targets for lysis by activated Th1 cells. nih.gov Additionally, CD4+ T cells can recruit and activate other immune cells, such as macrophages, to the tumor site, creating an inflammatory microenvironment that is hostile to cancer growth. nih.gov Studies involving other CTAs have demonstrated this capacity; for example, CD4+ T-helper cell lines raised against the PASD1 antigen were able to directly lyse tumor cells. haematologica.org

B-cell Responses and Humoral Immunity Against Cancer/testis antigen 2 (Parent Antigen)

The immune system can also mount a humoral response, mediated by B-cells and the antibodies they produce, against CTAs. nih.gov The parent antigen, CTAG2, is known to be an autoimmunogenic tumor antigen, meaning it can provoke an immune response in the host. genecards.org Spontaneous antibody responses have been detected in cancer patients against a variety of CTAs, including the well-studied NY-ESO-1. nih.govnih.gov

The presence of antibodies against a specific CTA often correlates with the expression of that antigen by the tumor and the co-existence of a T-cell response. nih.gov For example, high-titer IgG antibodies specific for the CTA SSX2 have been found in a significant percentage of melanoma patients. nih.gov These antibodies can contribute to anti-tumor immunity through several mechanisms, including antibody-dependent cell-mediated cytotoxicity (ADCC), where immune cells like NK cells are directed to kill antibody-coated tumor cells, and complement-dependent cytotoxicity (CDC), which involves the direct lysis of tumor cells by the complement cascade.

Vaccination with recombinant CTA proteins has been shown to induce broad and integrated responses, involving not only T-cells but also the production of specific antibodies, further underscoring the potential of humoral immunity in targeting these antigens. nih.gov

Immunodominance and Subdominance of Cancer/testis antigen 2 (108-120) and Related Epitopes

Within a single protein antigen, not all possible peptide epitopes are equally capable of eliciting an immune response. The immune system tends to focus its attack on a few select epitopes, a phenomenon known as immunodominance. These "immunodominant" epitopes generate the strongest T-cell responses, while other "subdominant" epitopes provoke weaker or no responses.

The factors determining this hierarchy are complex, involving the efficiency of antigen processing, the binding affinity of the peptide to MHC molecules, and the available repertoire of T-cell receptors. Identifying immunodominant epitopes is a major goal in the development of cancer vaccines and immunotherapies, as targeting these specific sequences can induce a more potent anti-tumor effect. nih.gov

Research into other CTAs has successfully identified immunodominant epitopes. For instance, an immunodominant epitope derived from the SSX-2 antigen and recognized by CD4+ T cells has been described. nih.gov However, the specific immunodominance profile of the various epitopes within the Cancer/testis antigen 2 protein has not been extensively characterized in publicly available literature. Therefore, it is not currently known whether the CTAG2 (108-120) peptide represents an immunodominant or subdominant epitope. Further research is required to map the full spectrum of immunogenic peptides from CTAG2 and to understand their relative importance in generating a protective anti-tumor immune response.

Epitope Variants, Post Translational Modifications, and Immunological Implications

Naturally Occurring Variants of Cancer/testis antigen 2 (108-120)

Cancer/testis antigen 2 (CTAG2), also known as LAGE-1, is a tumor-associated antigen whose expression is typically restricted to germ cells in the testis but becomes aberrantly activated in various cancers like melanoma, lung, and bladder cancer. genecards.orgcancer.gov The peptide sequence spanning amino acids 108-120 of the CTAG2 isoform 1 (LAGE-1a), QLSLLMWITQCFL, is of significant immunological interest. This is because it contains the nonamer epitope SLLMWITQC, which is identical to the well-characterized and highly immunogenic NY-ESO-1(157-165) epitope. nih.govnih.gov NY-ESO-1 is another prominent cancer-testis antigen encoded by the CTAG1B gene. nih.gov This shared epitope is a frequent target for T-cell-based cancer immunotherapies. nih.govnih.gov

Naturally occurring variations in the CTAG2 gene, such as single nucleotide polymorphisms (SNPs), can lead to amino acid substitutions within this epitope. genecards.org One study identified a CTAG2 allele with three SNPs that alter the amino acid sequence to that of NY-ESO-1 at those positions. genecards.org The presence of such variants can have significant implications for how the immune system recognizes the tumor. genecards.org

The binding of a peptide epitope to a Major Histocompatibility Complex (MHC) molecule is a critical prerequisite for T-cell recognition. nih.gov The SLLMWITQC epitope binds to the human leukocyte antigen (HLA) class I molecule HLA-A02:01. nih.govnih.gov The stability of this peptide-MHC complex is heavily influenced by the amino acids at specific "anchor" positions. For HLA-A02:01, the primary anchor residues are typically at position 2 and position 9 of the peptide. nih.govnih.gov

The cysteine (C) residue at position 9 of the SLLMWITQC epitope serves as a primary anchor for binding to HLA-A02:01. nih.gov Research has shown that modifications or substitutions at this position can significantly alter MHC binding affinity. For instance, substituting the terminal cysteine with a leucine (B10760876) (L) or valine (V) can create a "heteroclitic" peptide with enhanced binding stability to the HLA A0201 molecule. nih.govsb-peptide.com This is because leucine and valine are preferred anchor residues for this specific HLA type. nih.gov The inclusion of reducing agents in laboratory assays has been shown to enhance the recognition of the native cysteine-containing NY-ESO-1 epitope, suggesting that the reduced form of the cysteine is crucial for optimal binding. nih.gov

Original PeptideVariant PeptidePosition of ChangeEffect on HLA-A*02:01 Binding
SLLMWITQC SLLMWITQL 9Enhanced binding affinity. nih.gov
SLLMWITQC SLLMWITQV 9Higher affinity to HLA-A2 molecules. sb-peptide.com

This table summarizes the impact of specific amino acid substitutions on the binding of the CTAG2/NY-ESO-1 epitope to the HLA-A02:01 molecule.*

While strong MHC binding is necessary, it does not solely determine the immunogenicity of an epitope. The altered peptide must also be effectively recognized by a T-cell receptor (TCR). Amino acid substitutions can dramatically affect this interaction.

Studies investigating the SLLMWITQC epitope have shown that T-cell recognition is highly sensitive to changes in the peptide sequence. researchgate.net Even when substitutions are made at non-anchor positions, they can influence the conformation of the peptide-MHC complex, thereby altering the surface presented to the TCR. Research has demonstrated that mutations at positions 5 (Tryptophan, W) and 8 (Threonine, T) of the SLLMWITQC peptide led to a significant decrease in the intensity of T-cell immune responses. researchgate.net

Furthermore, the use of heteroclitic peptides with modified anchor residues to enhance MHC binding can sometimes lead to the activation of T-cell populations that recognize the natural tumor antigen suboptimally. nih.gov This is a critical consideration in the design of peptide-based vaccines and TCR-engineered T-cell therapies, as the ultimate goal is to effectively target the naturally presented epitope on tumor cells. nih.govnih.gov

Post-Translational Modifications of the Cancer/testis antigen 2 (108-120) Epitope

Post-translational modifications (PTMs) are chemical alterations to proteins after their synthesis, which can profoundly impact their function, localization, and immunogenicity. nih.gov Aberrant PTMs are a hallmark of cancer and can create neoantigens that the immune system recognizes as foreign. nih.govnih.gov For tumor-associated antigens like CTAG2, PTMs can either enhance their immunogenicity, making them better targets for therapy, or help the tumor evade immune detection. nih.gov

Databases curating protein modifications indicate that CTAG2 can undergo several types of PTMs, including phosphorylation, acetylation, and ubiquitination. uniprot.orgbroadinstitute.org Specifically, ubiquitination at lysine (B10760008) residue K124 has been reported, which falls within the CTAG2 (108-120) region. uniprot.org Phosphorylation has also been noted on the CTAG2 protein, although specific sites within the 108-120 epitope have not been detailed in the available search results. broadinstitute.org

Other common PTMs that can affect antigenicity include:

Glycosylation: The addition of sugar moieties.

Phosphorylation: The addition of a phosphate (B84403) group.

Acetylation: The addition of an acetyl group.

Methylation: The addition of a methyl group.

PTMs can alter the antigenicity and immunogenicity of an epitope in several ways. nih.gov They can modify the peptide's interaction with MHC molecules or directly impact TCR recognition. A PTM can create a novel epitope by changing the peptide's chemical nature, thereby breaking immune tolerance to the unmodified "self" protein. nih.gov

For example, ubiquitination of the CTAG2 (108-120) epitope could influence its processing and presentation by the proteasome and MHC pathway. The addition of a bulky ubiquitin chain might alter which peptides are generated for presentation. Similarly, phosphorylation can introduce a negative charge that could either hinder or improve MHC binding or become a key contact point for a specific TCR.

Treatments that induce PTMs or affect the enzymes responsible for them, such as SUMOylation or methylation inhibitors, have been shown to increase the immunogenicity of tumor cells and enhance the efficacy of TCR T-cell therapy. bmj.compreprints.org This highlights the critical role of PTMs in modulating the immune response to cancer antigens.

Bioinformatic Prediction and Experimental Validation of Novel Epitopes from CTAG2

The identification of new, highly immunogenic epitopes from tumor antigens like CTAG2 is crucial for developing broadly applicable cancer vaccines and immunotherapies. nih.gov This process often begins with in silico or bioinformatic approaches, followed by rigorous experimental validation. researchgate.netfrontiersin.org

The workflow typically involves:

Sequence Analysis: The amino acid sequence of the CTAG2 protein is analyzed to identify potential peptide segments that could bind to MHC molecules. nih.gov

Epitope Prediction: Computational tools and algorithms are used to predict which peptides are likely to bind to specific HLA alleles prevalent in the human population. nih.govnih.gov These tools often consider factors like peptide length, anchor residues, and other physicochemical properties. frontiersin.orgyoutube.com

Experimental Validation: The predicted peptide epitopes are then synthesized and tested in laboratory assays. frontiersin.orgresearchgate.net These experiments include:

MHC Binding Assays: To confirm that the predicted peptide can physically bind to the target HLA molecule with sufficient affinity.

T-cell Stimulation Assays: To determine if the peptide-MHC complex can be recognized by T-cells and elicit an immune response, such as the release of cytokines (e.g., IFN-γ) or T-cell proliferation. sb-peptide.com

This combined bioinformatic and experimental approach has been successfully used to identify novel T-cell epitopes from various antigens. researchgate.netfrontiersin.org For CTAG2, this strategy allows researchers to move beyond the well-known SLLMWITQC epitope and discover new targets that could be used to treat a wider range of patients with different HLA types. nih.govnih.gov Spontaneous T-cell responses to other CTAG2-derived epitopes have been identified in cancer patients, confirming that the protein contains multiple immunogenic regions. nih.govnih.gov

Bioinformatic Tool CategoryFunctionExample Tools
MHC Class I Binding Prediction Predicts the binding affinity of peptides to MHC class I molecules.NetMHCpan, NetMHCcons nih.gov
MHC Class II Binding Prediction Predicts the binding affinity of peptides to MHC class II molecules.NetMHCIIpan nih.gov
Antigen Processing Prediction Models the processing of antigens by the proteasome and transport by TAP.NetCTLpan youtube.com
Epitope Databases Curated repositories of experimentally validated epitopes.IEDB (Immune Epitope Database and Analysis Resource) frontiersin.orgiedb.org

This table lists categories of bioinformatic tools commonly used in the prediction and analysis of T-cell epitopes.

Advanced Research Methodologies and Models for Studying Cancer/testis Antigen 2 108 120

In Vitro Immunological Assays for Epitope Characterization

In vitro assays are essential for the initial identification and characterization of immunogenic epitopes. These assays utilize patient-derived or healthy donor immune cells and controlled laboratory conditions to assess the interaction between T-cells and specific antigenic peptides.

T-cell activation assays are a cornerstone for quantifying antigen-specific T-cell responses. The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to detect cytokine secretion from individual T-cells upon stimulation with a specific peptide. nih.govnih.gov For instance, in studies investigating LAGE-1 epitopes, including the overlapping peptide LAGE-1 (104-121), IFN-γ ELISpot assays are employed. In these assays, peripheral blood mononuclear cells (PBMCs) or isolated T-cells are incubated with the peptide of interest. researchgate.net T-cells recognizing the peptide will become activated and secrete cytokines like IFN-γ, resulting in a spot on the assay plate, with each spot representing a single reactive T-cell. nih.govresearchgate.net This allows for the quantification of the frequency of antigen-specific T-cells. nih.gov

Intracellular Cytokine Staining (ICS) followed by flow cytometry is another powerful technique that not only quantifies but also characterizes antigen-specific T-cells. nih.gov Upon stimulation with the CTAG2 (108-120) peptide, T-cells are treated with agents that block cytokine secretion, causing them to accumulate intracellularly. The cells are then stained for surface markers (like CD4 or CD8) and intracellular cytokines (such as IFN-γ, TNF-α, or IL-2). nih.gov This method provides data on the phenotype and function of the responding T-cells. nih.gov

Table 1: Example Data from a Hypothetical ELISpot Assay for CTAG2 (108-120)

SampleStimulantMean Spot Forming Cells (SFC) per 10^6 PBMCs
Patient 1No Peptide5
Patient 1CTAG2 (108-120)150
Healthy Donor 1No Peptide2
Healthy Donor 1CTAG2 (108-120)4

Major Histocompatibility Complex (MHC) multimer staining is a direct method to visualize and quantify antigen-specific T-cells. youtube.com This technique uses fluorescently labeled MHC molecules, folded with the specific peptide of interest, in this case, a CTAG2 (108-120) epitope. These "multimers" (often tetramers or dextramers) bind with high avidity to T-cell receptors (TCRs) that recognize this specific peptide-MHC complex. youtube.com

Following staining, flow cytometry is used to identify and count the multimer-positive T-cells within a larger population of lymphocytes. nih.gov This method is highly specific and can be combined with staining for other cell surface markers to further phenotype the antigen-specific T-cells (e.g., naive, memory, effector subsets). nih.gov For example, a study on the closely related LAGE-1 antigen used an A68/LAGE-1 fluorescent multimer to detect specific T-cells in blood samples with high sensitivity. nih.gov

The ability of a peptide to bind to MHC molecules is a prerequisite for T-cell recognition. Peptide-MHC binding assays are used to determine the affinity and stability of the interaction between the CTAG2 (108-120) peptide and specific HLA alleles. These assays can be cell-based, using cell lines with known HLA expression, or cell-free, using purified MHC molecules and peptides. The binding is often measured through competition assays, where the test peptide competes with a known high-affinity fluorescently labeled peptide. Strong binding of the CTAG2 (108-120) peptide to a particular HLA molecule would suggest it is a potential T-cell epitope in individuals expressing that HLA type. Modern computational prediction tools are also widely used to predict MHC binding affinity for newly identified peptides. nih.gov

Ex Vivo Approaches for Analyzing Antigen-Specific T-cell Responses

Ex vivo approaches involve the analysis of T-cells directly isolated from a patient's blood or tumor tissue, providing a more direct insight into the ongoing immune response in the body.

To perform detailed functional studies, it is often necessary to isolate and expand the rare population of T-cells specific for CTAG2 (108-120). One common method is to use MHC multimers, as described above, in conjunction with fluorescence-activated cell sorting (FACS) to isolate the antigen-specific T-cells. youtube.com

Once isolated, these T-cells can be expanded in vitro using various techniques. This typically involves stimulation with the specific peptide and antigen-presenting cells (APCs), along with cytokines like IL-2 to promote T-cell proliferation. nih.gov This process generates a large number of antigen-specific T-cells that can be used for further characterization and even for adoptive T-cell therapy.

Once a sufficient number of CTAG2 (108-120)-specific T-cells are obtained, their functional capacity can be assessed. This includes evaluating their ability to proliferate in response to the antigen, produce a range of cytokines (Th1, Th2, etc.), and, most importantly, their cytotoxic potential against tumor cells expressing the CTAG2 antigen. nih.govnih.gov

Cytotoxicity assays, such as chromium-51 (B80572) release assays or newer non-radioactive methods, are used to measure the ability of the expanded T-cells to kill target cells pulsed with the CTAG2 (108-120) peptide or tumor cells that naturally process and present this epitope. nih.gov Studies on LAGE-1 have shown that specific T-cells can lyse tumor cells that express the antigen, demonstrating the potential therapeutic relevance of such epitopes. nih.gov The expression of inhibitory molecules like LAG-3 and PD-1 on tumor-infiltrating NY-ESO-1-specific CD8+ T cells has also been a subject of investigation, as these can impair effector function. elsevierpure.com

Table 2: Functional Profile of Expanded CTAG2 (108-120)-Specific T-Cells (Hypothetical Data)

T-Cell FunctionAssayResult
Cytokine Production (IFN-γ)ICSHigh
Cytokine Production (IL-4)ICSLow
ProliferationCFSE Dilution AssayModerate
Cytotoxicity against Peptide-Pulsed Cells4-hour Killing Assay60% lysis at 20:1 E:T ratio
Cytotoxicity against CTAG2+ Tumor Cells4-hour Killing Assay45% lysis at 20:1 E:T ratio

Structural Biology Techniques for TCR-pMHC Complex Analysis

Understanding the three-dimensional architecture of the T-cell receptor (TCR) engaging with the peptide-Major Histocompatibility Complex (pMHC) is fundamental to deciphering the principles of antigen recognition and specificity. biorxiv.orgnih.gov High-resolution structural data can illuminate the precise molecular interactions that govern the affinity and selectivity of a TCR for the CTAGE2 (108-120) epitope presented by an MHC molecule.

X-ray Crystallography and Cryo-Electron Microscopy

X-ray crystallography has historically been the primary method for determining the atomic-level structure of TCR-pMHC complexes. biorxiv.orgnih.gov The process involves crystallizing the purified, soluble ectodomains of the TCR and the pMHC, and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the molecular structure can be built. nih.gov This technique has been instrumental in revealing how TCRs recognize various antigens, showing that the complementarity-determining regions (CDRs) of the TCR typically make contact with both the peptide and the MHC helices. biorxiv.org For an antigen like CTAGE2 (108-120), crystallographic studies would reveal the exact conformation of the peptide within the MHC binding groove and detail the network of contacts that confer TCR specificity.

In recent years, single-particle cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative, particularly for large or challenging molecular assemblies. nih.govcancer.gov Cryo-EM has been successfully used to solve the structures of full-length TCR-CD3 complexes bound to their pMHC ligands, such as the cancer-testis antigen MAGE-A4. biorxiv.orgnih.gov This method involves flash-freezing the biological sample in a thin layer of vitreous ice and imaging millions of individual particles with an electron microscope. cancer.gov The resulting two-dimensional images are then computationally reconstructed into a three-dimensional model. A key advantage of cryo-EM is its ability to analyze the structure of the entire, fully assembled TCR complex, providing insights that are unobtainable from studies of soluble components alone. nih.govresearchgate.net While specific crystal or cryo-EM structures for the CTAGE2 (108-120) complex are not yet publicly available, these techniques represent the gold standard for elucidating the structural basis of its recognition by T-cells.

Table 1: Comparison of Structural Biology Techniques

FeatureX-ray CrystallographyCryo-Electron Microscopy (Cryo-EM)
Principle X-ray diffraction from a single crystal. nih.govElectron imaging of flash-frozen, individual particles. cancer.gov
Sample Requirement High-purity, well-ordered crystals (can be a bottleneck). nih.govSmaller amounts of pure, stable sample in solution.
Resolution Can achieve very high, atomic resolution.Routinely achieves near-atomic resolution for suitable samples. cancer.gov
Complex Type Primarily soluble protein ectodomains. biorxiv.orgCan analyze large, multi-component complexes in their entirety. nih.gov
Key Insight for CTAGE2 Precise atomic contacts between TCR and pMHC.Structure of the full TCR-CD3 complex recognizing CTAGE2 (108-120)-pMHC. biorxiv.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary approach to studying TCR-pMHC interactions in solution, providing unique insights into the dynamics and kinetics of the binding event. nih.gov Unlike crystallography or cryo-EM, which provide static snapshots, NMR can detect subtle conformational changes and map the interaction interface by monitoring chemical shift perturbations in the spectra of the labeled protein upon binding its partner.

For instance, NMR was used to confirm that the cancer-testis antigen PAGE4 is an intrinsically disordered protein. mdpi.com In the context of the CTAGE2 (108-120) peptide, NMR could be employed to study the flexibility of the peptide within the MHC groove and to identify which residues of the TCR and pMHC are involved in the interaction interface. Furthermore, NMR can provide data on the allosteric communication between the constant and variable domains of the TCR upon antigen engagement, which is crucial for understanding the mechanobiology of T-cell activation. nih.gov

Computational and Bioinformatic Tools for Epitope Prediction and TCR Specificity

The vast diversity of potential T-cell epitopes and TCR sequences necessitates the use of computational and bioinformatic tools to predict and model their interactions. frontiersin.orgsb-peptide.com These in silico methods are crucial for prioritizing candidate epitopes like CTAGE2 (108-120) for further experimental validation.

Algorithms for MHC Binding Prediction

The binding of a peptide to an MHC molecule is the most selective step in antigen presentation. iedb.org Numerous algorithms have been developed to predict this binding affinity based on the peptide sequence and the specific MHC allele. These tools are trained on large datasets of experimentally verified binding peptides.

Methods like NetMHCpan and IEDB's analysis resource utilize artificial neural networks or other machine learning approaches to score potential peptide binders. nih.govnih.gov For the CTAGE2 (108-120) peptide, these algorithms would be used to predict its binding affinity to various HLA class I and class II molecules. The output is often given as a percentile rank or an estimated IC50 value, with lower values indicating stronger predicted binding. nih.gov It is important to note that the presence of certain residues, like cysteine, can complicate predictions as they may oxidize in solution, potentially underestimating their true binding capacity in the reducing environment of the cell. biorxiv.org

Table 2: Selected MHC Binding Prediction Tools

Tool NameMethodologyKey Feature for CTAGE2 (108-120) Analysis
NetMHCIIpan 4.1 Artificial Neural NetworkPredicts binding to any MHC-II molecule with a known sequence; distinguishes between binding affinity (BA) and eluted ligand (EL) likelihood. nih.gov
IEDB Analysis Resource Consensus method combining multiple approaches (e.g., NN-align, SMM-align)Provides a consolidated prediction score from different algorithms for both MHC class I and II. nih.gov
MHCAttnNet Attention-based Deep Neural ModelCaptures relevant subsequences in both peptide and MHC, providing interpretability through heatmaps. nih.gov
AF-pred AlphaFold-based structural predictionA structure-based approach that shows promise for cross-species prediction of MHC-II epitopes. biorxiv.org

Machine Learning Approaches for TCR-pMHC Interaction Modeling

Predicting whether a specific TCR will recognize a given pMHC complex is a significant challenge due to the immense sequence diversity of TCRs. sb-peptide.comunil.ch Machine learning models are being developed to tackle this problem, aiming to generalize from known TCR-pMHC pairs to predict novel interactions. researchgate.netbiorxiv.org

These models can be based on various architectures, including convolutional neural networks (CNNs) and large language models like BERT. unil.chfrontiersin.org They take TCR and peptide sequences as input to predict a binding probability. For example, a model could be trained on a large dataset of TCRs known to bind a specific cancer-testis antigen, like NY-ESO-1, and then used to screen TCR repertoires for receptors that are likely to bind the CTAGE2 (108-120) epitope. unil.chresearchgate.net These approaches are critical for identifying potential therapeutic TCRs from patient samples or for designing novel TCRs with enhanced specificity. researchgate.net

Preclinical Models for Studying Cancer/testis antigen 2 (108-120) Immunobiology

Before any potential therapeutic based on the CTAGE2 (108-120) epitope can be tested in humans, its efficacy and safety must be evaluated in preclinical models. frontiersin.org These models aim to recapitulate aspects of the human tumor-immune environment in vitro and in vivo.

In vitro models include co-culture systems where human T-cells, either isolated from donors or engineered to express a specific TCR, are mixed with tumor cell lines that express the CTAGE2 antigen and the appropriate HLA molecule. frontiersin.org Researchers can then measure T-cell activation, cytokine release, and cancer cell killing.

For in vivo studies, immunocompromised mouse models that are "humanized" by engrafting components of a human immune system are frequently used. These can include models reconstituted with human hematopoietic stem cells (CD34+) or peripheral blood mononuclear cells (PBMCs). These mice can then be implanted with human tumor xenografts that express CTAGE2. Such models allow for the evaluation of CTAGE2-targeted therapies, like therapeutic vaccines or adoptive cell transfer of TCR-engineered T-cells, in a living system. frontiersin.orgnih.gov For example, preclinical studies have shown that T-cells engineered with a TCR against a MAGE-A4 peptide could hinder tumor growth in NOG mice. frontiersin.org Similarly, a DNA vaccine encoding an altered peptide from the CT antigen PASD1 was shown to induce CTLs in humanized mice that could target the natural peptide on human tumor cells. These approaches provide a blueprint for how the immunogenicity and anti-tumor activity of a CTAGE2 (108-120)-based therapy would be rigorously tested.

Table 3: Overview of Preclinical Models

Model TypeDescriptionApplication for CTAGE2 (108-120)
2D Cell Co-culture Human T-cells cultured with CTAGE2-expressing tumor cell lines on a flat surface. frontiersin.orgInitial screen for T-cell reactivity (e.g., IFN-γ release, cytotoxicity).
3D Organoids Patient-derived tumor cells grown in a 3D culture to better mimic tumor architecture.Testing T-cell infiltration and killing in a more complex tumor microenvironment.
Humanized Mice (PBMC/CD34+) Immunodeficient mice engrafted with human immune cells and a human tumor xenograft.In vivo assessment of vaccine efficacy or adoptive T-cell therapy targeting CTAGE2 (108-120).
Genetically Engineered Mouse Models (GEMM) Mice engineered to express a human HLA molecule and a human TCR.Studying the T-cell response to CTAGE2 in a fully immunocompetent, albeit murine, system.

Murine Models of Antigen Presentation and Recognition

Standard syngeneic murine models are foundational tools for the initial in vivo evaluation of cancer antigen immunogenicity and vaccine efficacy. While direct studies on the CTAG2 (108-120) peptide are not extensively documented in publicly available literature, the methodologies for studying analogous cancer/testis antigens (CTAs) establish a clear research framework.

Researchers utilize established mouse tumor cell lines, such as the 4T1 mammary carcinoma or B16 melanoma, which can be genetically engineered to express human CTAG2. These cells are then implanted into immunocompetent, syngeneic mouse strains (e.g., BALB/c or C57BL/6). This setup allows for the study of the immune response in a host with a complete and functional immune system.

Vaccination strategies are central to these studies. Mice may be immunized with the CTAG2 (108-120) peptide itself, often formulated with a potent adjuvant to stimulate a robust immune response. Alternative vaccine platforms include dendritic cells (DCs) pulsed with the peptide or whole antigen, or genetic vaccines using DNA or RNA encoding the antigen. wikigenes.orgfrontiersin.org For instance, studies with other CTAs like BORIS have shown that DC-based vaccines can inhibit tumor growth and reduce metastases in aggressive mouse mammary carcinoma models. wikigenes.orgfrontiersin.org The efficacy of such a vaccine targeting CTAG2 (108-120) would be assessed by monitoring tumor growth and survival rates in vaccinated mice compared to control groups after a tumor challenge. nih.gov

The character of the induced immune response is dissected through various immunological assays. T-cell recognition of the antigen is confirmed by isolating splenocytes or tumor-infiltrating lymphocytes (TILs) from immunized mice and testing their reactivity. Cytotoxicity assays, where effector T-cells are co-cultured with CTAG2-expressing target cells, demonstrate the ability of the induced T-cells to kill tumor cells. wikigenes.org This killing is often shown to be MHC class I-restricted, confirming the involvement of CD8+ cytotoxic T-lymphocytes (CTLs). wikigenes.org Furthermore, cytokine release assays, such as ELISPOT or intracellular cytokine staining for interferon-gamma (IFN-γ), quantify the activation of antigen-specific T-cells. nih.gov

Another relevant approach involves the use of demethylating agents, such as 5-aza-2'-deoxycytidine. cancer.gov Since the expression of many CTAs is silenced by DNA methylation, these agents can induce or upregulate CTAG2 expression in tumor cells in vivo, potentially sensitizing them to adoptive T-cell therapy targeting the CTAG2 (108-120) epitope. cancer.gov

Table 1: Key Methodologies in Murine Models for CTA Research
MethodologyDescriptionExample Application for CTAG2 (108-120)Key Readouts
Syngeneic Tumor ModelsImplantation of a murine tumor cell line (e.g., 4T1, B16) engineered to express human CTAG2 into an immunocompetent mouse strain (e.g., BALB/c, C57BL/6).Assess the efficacy of a CTAG2 (108-120)-based vaccine in controlling tumor growth.Tumor volume, mouse survival, metastasis formation. wikigenes.org
Peptide/DC VaccinationImmunization of mice with the synthetic CTAG2 (108-120) peptide plus an adjuvant, or with dendritic cells loaded with the peptide. wikigenes.orgInduce a CTAG2 (108-120)-specific T-cell response.T-cell proliferation, cytokine secretion (IFN-γ), cytotoxic activity. nih.govnih.gov
Adoptive T-Cell TransferTransfer of CTAG2 (108-120)-specific T-cells (generated in vitro or from TCR-transgenic mice) into tumor-bearing mice.Evaluate the therapeutic potential of CTAG2-targeted T-cells.Tumor regression, persistence of transferred T-cells. cancer.gov
Induction of Antigen ExpressionTreatment of tumor-bearing mice with demethylating agents to increase endogenous CTAG2 expression in tumor cells. cancer.govEnhance the tumor's visibility to the immune system and its susceptibility to immunotherapy.CTAG2 mRNA/protein levels in tumor tissue, T-cell infiltration.

Humanized Mouse Models for Immune Response Studies

A significant limitation of conventional murine models is the difference between mouse and human immunology, particularly the Major Histocompatibility Complex (MHC) molecules that present antigens to T-cells. The CTAG2 (108-120) epitope is recognized in the context of human leukocyte antigen (HLA) molecules. To overcome this, humanized mouse models are indispensable.

One major strategy involves the use of HLA-transgenic mice. These are typically standard mouse strains (e.g., C57BL/6) that have been genetically engineered to express a specific human HLA gene, such as HLA-A*02:01, which is common in the human population. cancer.govnih.govnih.gov These mice can be immunized with a human peptide like CTAG2 (108-120), and their T-cells will recognize the peptide presented on the human HLA molecule. nih.gov This approach has been successfully used to isolate high-avidity, human antigen-specific T-cell receptors (TCRs) for well-known CTAs like NY-ESO-1. nih.govnih.gov The isolated murine TCRs can then be expressed in human T-cells for adoptive cell therapy applications.

A more complex but highly valuable model involves engrafting immunodeficient mice (e.g., NOD-scid IL2Rgamma-null or NSG mice) with human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs). nih.govnih.govbiorxiv.org These models develop a functional human immune system, including human T-cells, B-cells, and antigen-presenting cells (APCs). biorxiv.org When these humanized mice are implanted with a human tumor cell line expressing CTAG2, they provide a platform to study the human T-cell response to the tumor in an in vivo setting. nih.gov These models are critical for evaluating the efficacy and potential toxicities of human-specific immunotherapies, such as TCR-engineered T-cells or Bi-specific T-cell Engagers (BiTEs) designed to recognize the CTAG2 (108-120)/HLA complex.

Studies using NY-ESO-1 as a model antigen have demonstrated the power of these systems. For example, HLA-A2 transgenic mice have been used to generate and characterize TCRs specific for the NY-ESO-1 (157-165) peptide. cancer.govnih.gov T-cells from these mice, when adoptively transferred, could control the growth of NY-ESO-1-expressing tumors. nih.gov Similarly, mRNA vaccines encoding NY-ESO-1 have shown robust anti-tumor activity in HLA-A2.1-transgenic mice, driven by a strong CD8+ T-cell response. genecards.org These established protocols provide a direct template for the preclinical development of CTAG2 (108-120)-targeted therapies.

Table 2: Comparison of Humanized Mouse Models for CTAG2 (108-120) Research
Model TypeDescriptionKey Advantage for CTAG2 StudiesLimitations
HLA-Transgenic MiceImmunocompetent mice engineered to express a specific human HLA allele (e.g., HLA-A2). nih.govEnables in vivo study of T-cell responses to human epitopes like CTAG2 (108-120) in the context of a correct HLA molecule. nih.govThe responding T-cell repertoire is still murine; potential for TCR incompatibility with human co-receptors. nih.gov
PBMC-Humanized MiceImmunodeficient mice injected with mature human peripheral blood mononuclear cells. nih.govRapid engraftment of a functional human T-cell compartment for short-term studies.Risk of Graft-versus-Host Disease (GvHD); limited lifespan of the model; poor B-cell function.
HSC-Humanized MiceImmunodeficient mice engrafted with human hematopoietic stem cells (CD34+), leading to the development of a multi-lineage human immune system. biorxiv.orgAllows for long-term studies of a self-renewing human immune system, including T-cell development and tolerance to human antigens. nih.govEngraftment takes several weeks; immune responses can be variable and may not be fully mature. imrpress.com

In Vitro Cell Line Models and Co-Culture Systems

In vitro models are essential for the detailed mechanistic analysis of T-cell recognition of the CTAG2 (108-120) epitope and for generating and characterizing antigen-specific T-cells before their use in vivo. These systems typically involve the co-culture of immune cells with cancer cell lines that endogenously express CTAG2 or have been engineered to do so.

The first step is often the generation of antigen-specific T-cells. This can be achieved by stimulating PBMCs from a healthy, HLA-matched donor with the CTAG2 (108-120) peptide. criver.com This stimulation is usually performed using professional APCs, such as dendritic cells, which are loaded with the peptide and effectively activate naive T-cells. wikigenes.org After several rounds of stimulation, the culture becomes enriched with T-cells that are specific for the CTAG2 (108-120) epitope. frontiersin.org

Once a population of CTAG2-specific T-cells is established, their functionality is tested in co-culture assays with target tumor cells. Cancer cell lines known to express CTAG2, such as certain melanoma, breast, or esophageal cancer lines, serve as targets. nih.govnih.govgenecards.org The recognition and killing of these tumor cells by the effector T-cells is a key measure of success. Real-time cell analysis systems (like the xCELLigence platform) can monitor the impedance of target cell monolayers, providing a continuous, quantitative measure of cell death over time. nih.gov

Specific functions of the T-cells are quantified using a variety of assays. The release of effector cytokines like IFN-γ and TNF-α into the co-culture supernatant is measured by ELISA, confirming T-cell activation. frontiersin.org Flow cytometry is used to assess T-cell degranulation, a prerequisite for killing, by staining for surface expression of CD107a. It can also measure the intracellular production of cytotoxic molecules like granzyme B and perforin (B1180081) within the CD8+ T-cells. nih.govimrpress.com These assays collectively confirm that the T-cells not only recognize the CTAG2 (108-120) peptide presented by the tumor cells but also mount a specific and effective cytotoxic response. nih.gov

Table 3: Common In Vitro Assays for Evaluating CTAG2 (108-120) T-Cell Response
AssayPurposePrinciple
ELISPOT/ELISAQuantify antigen-specific T-cell activation.Measures the frequency of cytokine-secreting cells (ELISPOT) or the concentration of secreted cytokines (e.g., IFN-γ, TNF-α) in the supernatant (ELISA) upon antigen stimulation. frontiersin.org
Cytotoxicity Assay (e.g., Cr-release, Luciferase)Measure the ability of T-cells to kill target tumor cells.Target cells are labeled with a substance (e.g., 51Cr, luciferase). Release of the substance into the medium upon cell lysis is quantified as a measure of killing. nih.gov
CD107a Degranulation AssayAssess cytotoxic potential of T-cells.CD107a (LAMP-1) is a lysosomal membrane protein that transiently appears on the surface of T-cells during the release of cytotoxic granules. Its presence is detected by flow cytometry. nih.govfrontiersin.org
Intracellular Cytokine/Granzyme StainingCharacterize the function of individual T-cells.Flow cytometry is used to detect the production of cytokines (IFN-γ) or cytotoxic molecules (Granzyme B, Perforin) within T-cells after co-culture with target cells. imrpress.com
Real-Time Cell AnalysisMonitor target cell viability dynamically.Measures electrical impedance of adherent target cells on a plate. T-cell-mediated killing leads to a decrease in impedance over time. nih.gov

Broader Implications and Future Directions in Cancer/testis Antigen 2 108 120 Research

Understanding Fundamental Immunological Principles Through Epitope Study

The investigation of epitopes like Cancer/testis antigen 2 (108-120) provides a window into the intricate interactions between the immune system and cancer cells. The ability of the immune system to recognize and mount a response against such specific peptide fragments, presented by Major Histocompatibility Complex (MHC) molecules on the surface of tumor cells, is a cornerstone of anti-tumor immunity. nih.govmdpi.com

Detailed analysis of the immune response to this epitope can elucidate key immunological principles, including:

T-cell recognition and activation: Studying how cytotoxic T lymphocytes (CTLs) recognize the Cancer/testis antigen 2 (108-120) peptide can provide insights into the structural and biochemical requirements for effective T-cell receptor (TCR) binding and subsequent T-cell activation.

Immunodominance: Research can help determine why the immune system preferentially targets certain epitopes, like the 108-120 region of Cancer/testis antigen 2, over other potential antigens.

Immune evasion: Understanding how some tumors may lose or alter the expression of this epitope to escape immune surveillance is crucial for developing more resilient immunotherapies. nih.gov

Theoretical Frameworks Informing Future Investigation of Cancer/testis antigen 2 (108-120)

Several theoretical frameworks in immunology can guide future research into Cancer/testis antigen 2 (108-120). These frameworks provide a conceptual basis for understanding the complex dynamics of the immune system. researchgate.net

Immune Network Theory: This theory posits that the immune system is a complex, interacting network of lymphocytes and molecules. wikipedia.org Applying this framework to the study of Cancer/testis antigen 2 (108-120) could involve investigating how the immune response to this epitope influences and is influenced by other components of the immune network.

Systems Immunology: This approach integrates high-throughput experimental data with computational modeling to understand the immune system as a whole. numberanalytics.comnih.gov A systems immunology approach could be used to model the immune response to Cancer/testis antigen 2 (108-120) and predict the efficacy of different therapeutic interventions.

Danger Model and Pattern Recognition: This framework, an evolution of the self-nonself paradigm, suggests that the immune system responds to signals of danger or damage, often in the form of pathogen-associated molecular patterns (PAMPs). nih.gov Investigating whether the expression of Cancer/testis antigen 2 (108-120) is associated with cellular stress or damage could provide insights into its immunogenicity.

Potential for Advancements in Antigen Discovery and Characterization

The field of antigen discovery is rapidly evolving, driven by technological advancements that enable the identification and characterization of novel tumor antigens. nih.gov These advancements are crucial for expanding the repertoire of targets for cancer immunotherapy beyond well-characterized antigens.

Key technologies and approaches include:

Next-Generation Sequencing (NGS): NGS has revolutionized the identification of neoantigens, which are patient-specific antigens arising from tumor mutations. nih.gov

Bioinformatics and In Silico Prediction: Computational tools are increasingly used to predict which peptides are likely to be presented by MHC molecules and recognized by T-cells. nih.govnumberanalytics.com However, experimental validation of these predictions remains essential. nih.gov

High-Throughput Screening: Technologies like microfluidics and droplet-based screening allow for the rapid analysis of large antibody libraries to identify those with high affinity and specificity for target antigens. nih.gov

The integration of these technologies will undoubtedly accelerate the discovery and characterization of new epitopes, potentially including novel variants or modifications of Cancer/testis antigen 2.

Synergistic Research Avenues with Emerging Immunological Disciplines

The study of Cancer/testis antigen 2 (108-120) can be significantly enhanced by integrating insights from emerging immunological disciplines.

Immunoinformatics: This field combines immunology with computational and informational sciences. youtube.com Immunoinformatics tools can be used to analyze large datasets of immune responses to Cancer/testis antigen 2 (108-120), identify patterns, and generate new hypotheses. springernature.com

Systems Immunology: As mentioned earlier, systems immunology provides a holistic view of the immune system. numberanalytics.com By integrating data from genomics, proteomics, and other 'omics' fields, systems immunology can create comprehensive models of the immune response to this specific epitope, potentially revealing hidden drivers of immunity and resistance. nih.gov

The synergy between traditional immunological research and these emerging disciplines will be critical for translating our understanding of epitopes like Cancer/testis antigen 2 (108-120) into effective clinical applications.

Q & A

Q. What is the prognostic significance of CTAG2 in hepatocellular carcinoma (HCC)?

CTAG2 expression is strongly correlated with poor clinical outcomes in HCC. Univariate and multivariate Cox regression analyses demonstrate that elevated CTAG2 levels serve as an independent prognostic marker, with hazard ratios (HR) indicating increased mortality risk . Experimental validation in HCC cohorts should include immunohistochemistry (IHC) for protein localization and survival curve analysis using Kaplan-Meier plots.

Q. What experimental models are appropriate for studying CTAG2's role in tumorigenesis?

Use cell lines with endogenous CTAG2 expression (e.g., melanoma, HCC) or models transfected with CTAG2 overexpression/knockdown constructs. Validate expression via qRT-PCR and Western blot, and confirm functional relevance using proliferation assays (e.g., CCK-8) and apoptosis detection (e.g., Annexin V/PI staining) .

Q. How can researchers ensure reproducibility in CTAG2 expression studies?

Follow AntiCancer Research guidelines:

  • Clearly describe experimental protocols (e.g., antibody dilutions, primer sequences).
  • Separate Results and Discussion sections to avoid conflation of data and interpretation.
  • Avoid duplicating data in figures and tables .

Q. What techniques are recommended for detecting CTAG2 at the protein level?

  • Immunohistochemistry (IHC): Use validated antibodies (e.g., recombinant CTAG2 protein as a positive control) with proper antigen retrieval methods.
  • Western blot: Include HEK293T-derived recombinant CTAG2 (18.1 kDa) as a reference .

Advanced Research Questions

Q. How does DNA methylation regulate CTAG2 expression in cancer cells?

CTAG2 promoters are often hypermethylated in somatic tissues but hypomethylated in cancers. Treat cells with DNA methyltransferase inhibitors (e.g., 5-aza-2’-deoxycytidine) to induce demethylation and activate CTAG2 transcription. Validate via bisulfite sequencing and correlate with RNA/protein expression .

Q. What methodological strategies resolve contradictory findings on CTAG2’s oncogenic vs. tumor-suppressive roles?

  • Conduct meta-analyses stratifying by cancer type, stage, and treatment history.
  • Validate findings using public datasets (e.g., TCGA, GEO) and functional assays (e.g., CRISPR-Cas9 knockout in organoids).
  • Assess post-translational modifications (e.g., phosphorylation) that may alter CTAG2 activity .

Q. How can CTAG2 be validated as a therapeutic target in HCC?

  • In vitro: Use siRNA/shRNA knockdown followed by functional assays (e.g., transwell migration, sphere formation).
  • In vivo: Establish patient-derived xenografts (PDX) and monitor tumor growth post-CTAG2 inhibition.
  • Mechanistic studies: Perform RNA-seq to identify downstream pathways (e.g., Wnt/β-catenin, PI3K/AKT) .

Q. What are the challenges in designing immunotherapy targeting CTAG2?

  • Epitope identification: Use HLA-peptide binding prediction tools (e.g., NetMHC) to select CTAG2-derived peptides (e.g., residues 108–120).
  • T-cell validation: Employ ELISpot or intracellular cytokine staining to detect antigen-specific CD8+ T cells.
  • Combination therapies: Test synergy with immune checkpoint inhibitors (e.g., anti-PD-1) in syngeneic mouse models .

Methodological Notes

  • Data Contradiction Analysis: Use gene set enrichment analysis (GSEA) to contextualize CTAG2 within oncogenic pathways and compare across cancer subtypes .
  • Antibody Validation: Include negative controls (e.g., non-cancerous tissues) and competitive inhibition assays with recombinant CTAG2 to confirm specificity .
  • Ethical Compliance: For immunotherapy studies, adhere to institutional review board (IRB) protocols and cite guidelines from reputable sources (e.g., NCI Fact Sheets) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.